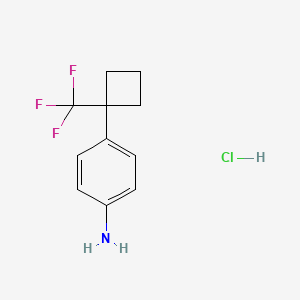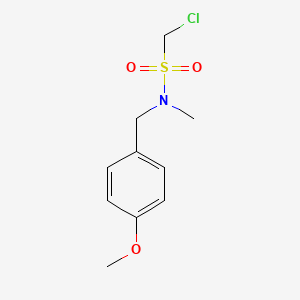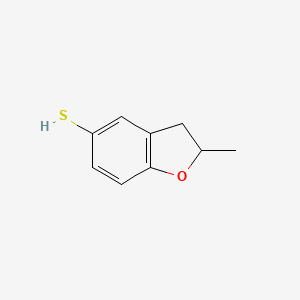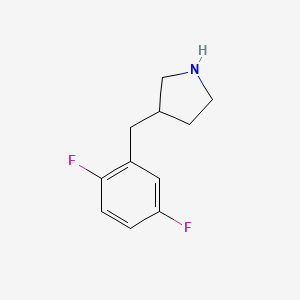
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an aniline moiety. This compound is often used as an intermediate in the synthesis of more complex molecules and has notable properties that make it valuable in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable trifluoromethyl-substituted precursor to form the cyclobutyl ring, followed by the introduction of the aniline group. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)aniline: This compound lacks the cyclobutyl ring but shares the trifluoromethyl and aniline groups.
4-(Trifluoromethyl)cyclohexylamine: Similar in structure but with a cyclohexyl ring instead of a cyclobutyl ring.
4-(Trifluoromethyl)phenylamine: Another related compound with a phenyl ring instead of a cyclobutyl ring.
Uniqueness
4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H13ClF3N |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
4-[1-(trifluoromethyl)cyclobutyl]aniline;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10(6-1-7-10)8-2-4-9(15)5-3-8;/h2-5H,1,6-7,15H2;1H |
Clé InChI |
MBNLKBPLIACPTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=C(C=C2)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)

![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/no-structure.png)





![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
